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An In-depth Technical Overview for Researchers and Drug Development Professionals

GSK3839919A is a potent, investigational allosteric inhibitor of the human immunodeficiency

virus type 1 (HIV-1) integrase enzyme.[1] This novel mechanism of action distinguishes it from

previously approved integrase strand transfer inhibitors (INSTIs) and has positioned it as a

subject of significant interest in the ongoing search for new antiretroviral therapies. This

document provides a comprehensive overview of the discovery, synthesis, and preclinical

profile of GSK3839919A, drawing from key scientific publications.

Discovery and Mechanism of Action
GSK3839919A was identified through strategic modifications to a class of 4-(4,4-

dimethylpiperidinyl)-2,6-dimethylpyridinyl allosteric HIV-1 integrase inhibitors (ALLINIs).[2] The

discovery process involved the exploration of a tetrahydroisoquinoline (THIQ) heterocycle as a

suitable spacer element to project a distal hydrophobic aryl ring.[2] Subsequent optimization of

the aryl substitutions led to the identification of GSK3839919 (referred to as compound 12 in

the discovery publication) as an ALLINI with high potency and favorable pharmacokinetic

properties across preclinical species.[2]

Allosteric HIV-1 integrase inhibitors represent a unique class of antiretroviral agents.[1][3][4][5]

Unlike INSTIs that target the enzyme's active site, ALLINIs bind to a distinct pocket at the

interface of two integrase monomers.[5] This binding event promotes the aberrant

multimerization of the integrase enzyme, leading to the formation of replication-deficient viral

particles.[5] This novel mechanism disrupts multiple functions crucial to the viral lifecycle,
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including the proper condensation of the viral core and the interaction between integrase and

the cellular cofactor lens epithelium-derived growth factor (LEDGF), which is important for the

nuclear localization of the integrase complex.[2]
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Mechanism of action of GSK3839919A.

Synthesis of GSK3839919A
An expeditious synthesis of GSK3839919A has been developed, significantly improving upon

the original 13-step process.[6] The key to this enhanced efficiency is the synthesis of the

advanced building block, (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-

(tert-butoxy)acetate, in just five steps.[6] The process development for the multi-kilogram

synthesis of GSK3839919A also included the optimization of two palladium-catalyzed reactions

and a more efficient isolation of the active pharmaceutical ingredient.[6]
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High-level workflow for the synthesis of GSK3839919A.

Preclinical Data
GSK3839919 has demonstrated potent antiviral activity and favorable pharmacokinetic

characteristics in preclinical studies.

Antiviral Activity
The following table summarizes the in vitro antiviral activity of GSK3839919.

Assay Cell Line EC50 (nM) CC50 (μM)

Viral Outgrowth of

NLRepRluc
MT-2 11.1 ≥24

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. Data obtained from

assays performed in the presence of 10% fetal bovine serum. Values are reported as mean.[2]

Pharmacokinetic Profile
The pharmacokinetic properties of GSK3839919 were evaluated in male Sprague-Dawley rats.

Dosing Route Dose (mg/kg) Clearance

Intravenous (iv) 1 Low

Oral (po) 5 Low

Data from dosing as solutions in 90:10 PEG-400/EtOH for iv and 90:5:5 PEG-400/EtOH/TPGS

for po.[2]

Experimental Protocols
Cell-Culture Antiviral Assay
The antiviral activity of GSK3839919 was determined by evaluating its ability to inhibit the viral

outgrowth of the NLRepRluc virus in MT-2 cells. The assay was conducted in the presence of
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10% fetal bovine serum (FBS). The 50% effective concentration (EC50) and 50% cytotoxic

concentration (CC50) were determined from these experiments.[2]

Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were administered GSK3839919 to assess its pharmacokinetic

profile. For intravenous (iv) dosing, a 1 mg/kg dose was administered as a solution in 90:10

PEG-400/EtOH. For oral (po) dosing, a 5 mg/kg dose was given as a solution in 90:5:5 PEG-

400/EtOH/TPGS.[2]

Conclusion
GSK3839919A is a potent allosteric HIV-1 integrase inhibitor with a novel mechanism of action

that disrupts viral replication by inducing aberrant integrase multimerization. Its discovery and

the development of an efficient synthesis route highlight its potential as a promising candidate

for further development in the treatment of HIV-1 infection. The preclinical data demonstrate

significant antiviral potency and favorable pharmacokinetic properties, warranting further

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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